molecular formula C9H14O3 B13537570 methyl 2-methyl-3-oxocyclohexane-1-carboxylate

methyl 2-methyl-3-oxocyclohexane-1-carboxylate

Cat. No.: B13537570
M. Wt: 170.21 g/mol
InChI Key: HUZHGWOLLBWLHZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexane, featuring a methyl group, a ketone group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, yielding the desired ester product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ketone group can also undergo reduction or oxidation, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a ketone and an ester group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2-methyl-3-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h6-7H,3-5H2,1-2H3

InChI Key

HUZHGWOLLBWLHZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCC1=O)C(=O)OC

Origin of Product

United States

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